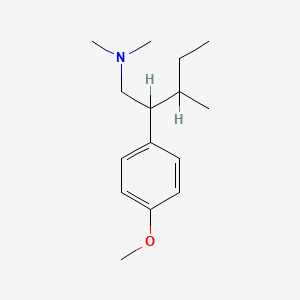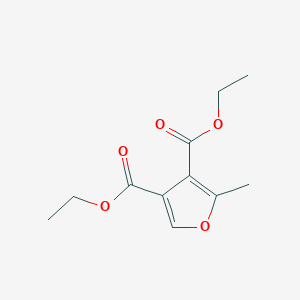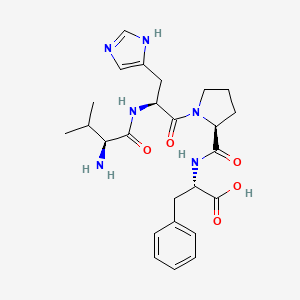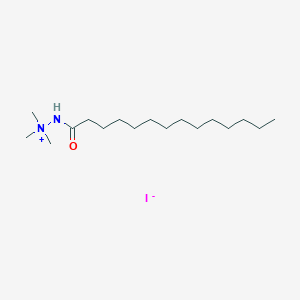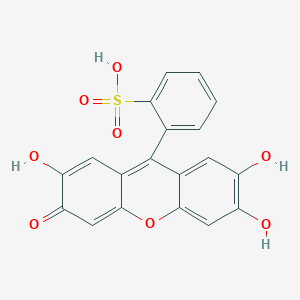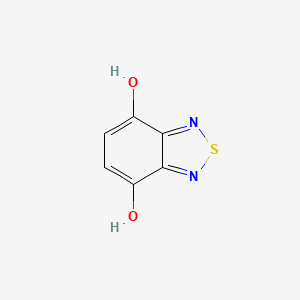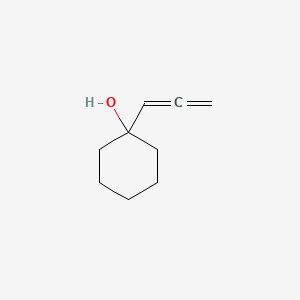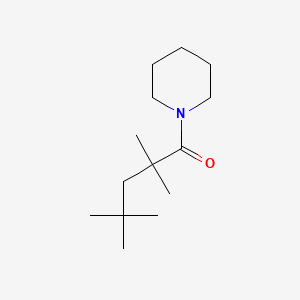
18-Hydroxyoctadec-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-Hydroxyoctadec-2-enoic acid is a long-chain fatty acid with a hydroxyl group at the 18th carbon and a double bond between the 2nd and 3rd carbons. This compound is part of the broader class of hydroxy fatty acids, which are known for their diverse biological and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 18-hydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadecenoic acid. One common method is the catalytic hydrogenation of ricinoleic acid, which introduces a hydroxyl group at the desired position . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving microbial fermentation. Specific strains of bacteria or fungi are employed to convert oleic acid into the desired hydroxy fatty acid. This method is favored for its sustainability and lower environmental impact compared to traditional chemical synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 18-Hydroxyoctadec-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group, resulting in the formation of 18-oxo-octadec-2-enoic acid.
Reduction: The double bond can be reduced to yield 18-hydroxyoctadecanoic acid.
Esterification: The carboxyl group can react with alcohols to form esters, which are useful in the production of biodegradable polymers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) under hydrogen gas are employed.
Esterification: Acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA) are used.
Major Products:
Oxidation: 18-oxo-octadec-2-enoic acid
Reduction: 18-hydroxyoctadecanoic acid
Esterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
18-Hydroxyoctadec-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and biodegradable polymers.
Biology: It serves as a model compound for studying the metabolism of hydroxy fatty acids in living organisms.
Medicine: Research has shown its potential in developing drug delivery systems due to its biocompatibility and ability to form micelles.
Industry: It is utilized in the production of lubricants, surfactants, and plasticizers.
Wirkmechanismus
The mechanism of action of 18-hydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily interacts with enzymes involved in fatty acid metabolism, such as lipases and hydrolases.
Pathways Involved: The compound is metabolized through β-oxidation and ω-oxidation pathways, leading to the production of energy and other metabolites.
Vergleich Mit ähnlichen Verbindungen
Ricinoleic Acid: Similar in structure but with a hydroxyl group at the 12th carbon.
Oleic Acid: Lacks the hydroxyl group but has a similar carbon chain length and double bond position.
Stearic Acid: Saturated fatty acid with no double bonds or hydroxyl groups.
Uniqueness: 18-Hydroxyoctadec-2-enoic acid is unique due to its specific hydroxylation and unsaturation pattern, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and functionality .
Eigenschaften
CAS-Nummer |
38885-94-8 |
|---|---|
Molekularformel |
C18H34O3 |
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
18-hydroxyoctadec-2-enoic acid |
InChI |
InChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h14,16,19H,1-13,15,17H2,(H,20,21) |
InChI-Schlüssel |
JQNQKNGCSLCPDE-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCCCC=CC(=O)O)CCCCCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



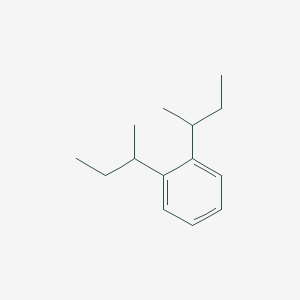
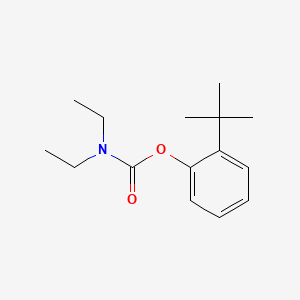
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)

